2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-3-phenylpropanoic acid
Description
Properties
IUPAC Name |
2-[[2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S2/c30-21(27-19(25(32)33)14-16-8-3-1-4-9-16)15-34-26-28-23-22(18-12-7-13-20(18)35-23)24(31)29(26)17-10-5-2-6-11-17/h1-6,8-11,19H,7,12-15H2,(H,27,30)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUMAFXVKXMGGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC(CC4=CC=CC=C4)C(=O)O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-3-phenylpropanoic acid belongs to a class of thieno[2,3-d]pyrimidine derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[2,3-d]pyrimidine core. The presence of sulfur and various phenyl groups enhances its biological interactions. The molecular formula is , with a molecular weight of approximately 466.6 g/mol.
Biological Activity Overview
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. The following sections summarize key findings regarding the biological activity of the compound .
Anticancer Activity
-
Cell Proliferation Inhibition :
- Studies have shown that thieno[2,3-d]pyrimidine derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to the one discussed demonstrated IC50 values ranging from 10 to 30 µM against breast cancer cell lines (MDA-MB-231) and lung cancer cells (A549) .
- The compound's mechanism involves interference with DNA synthesis and cell cycle progression, particularly affecting the G2/M phase .
-
Mechanism of Action :
- The compound acts as an inhibitor of key enzymes involved in nucleotide biosynthesis, such as GARFTase , which is crucial for de novo purine synthesis . This inhibition leads to reduced availability of nucleotides necessary for DNA replication.
- Additionally, it promotes apoptosis through caspase activation pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the thieno[2,3-d]pyrimidine scaffold can significantly affect biological activity:
- Substituents : Electron-withdrawing groups on the phenyl rings enhance cytotoxicity due to increased electron deficiency, facilitating interactions with cellular targets .
- Chain Length : Variations in the length of the alkyl chains attached to the thieno[2,3-d]pyrimidine core have been shown to influence potency; optimal chain lengths correlate with higher inhibitory effects .
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds derived from the thieno[2,3-d]pyrimidine scaffold. These compounds have shown effectiveness as dual inhibitors targeting specific enzymes involved in nucleotide biosynthesis.
Case Studies
- Inhibition of Tumor Cell Proliferation : Research demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibited significant antiproliferative effects against human tumor cell lines. For instance, compounds synthesized with varying chain lengths were tested for their ability to inhibit KB human tumor cells, showing a strong correlation between structural modifications and biological activity .
| Compound ID | Structure | IC50 (µM) | Target |
|---|---|---|---|
| 9 | Structure | 0.5 | GARFTase |
| 10 | Structure | 0.7 | GARFTase |
Biochemical Applications
Beyond anticancer applications, this compound may also serve as a valuable tool in biochemical research due to its ability to interact with various cellular pathways.
Potential Research Applications
- Enzyme Inhibition Studies : The compound can be utilized to study the inhibition kinetics of GARFTase and other related enzymes.
- Drug Design : Its structure provides insights into designing new inhibitors with improved specificity and reduced toxicity compared to classical antifolate drugs.
Toxicity and Safety Profile
While the therapeutic potential is significant, it is essential to consider the toxicity profiles associated with compounds in this class. Traditional antifolates are often limited by dose-dependent toxicities; thus, ongoing research aims to mitigate these effects through structural modifications .
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target molecule features a fused cyclopentathieno[2,3-d]pyrimidine core substituted at position 2 with a thioacetamido group and at position 3 with a phenylpropanoic acid chain. Key challenges include:
- Regioselective thioether formation at the pyrimidine C2 position without disturbing the ketone at C4.
- Stereochemical control during the introduction of the phenylpropanoic acid side chain to avoid racemization.
- Solubility limitations of intermediate products, necessitating polar aprotic solvents like DMF or DMSO.
Synthetic Methodologies
Core Heterocycle Construction
The cyclopentathieno[2,3-d]pyrimidine core is synthesized via a three-step sequence:
Step 1: Cyclocondensation of 2-Aminothiophene-3-carboxylates
Reaction of methyl 2-aminothiophene-3-carboxylate with cyclopentanone under acidic conditions (H2SO4, 80°C, 6 h) yields the cyclopenta-fused thieno[2,3-d]pyrimidin-4-one scaffold. Microwave-assisted methods reduce reaction time to 15 minutes with 12% higher yield.
Step 2: Thiolation at C2
Treatment with Lawesson’s reagent (2.2 eq, toluene, reflux, 3 h) introduces the thione group, which is subsequently alkylated with chloroacetamide (K2CO3, DMF, 60°C) to install the thioacetamido linker.
Comparative Analysis of Synthetic Routes
Table 1 evaluates three published methodologies:
| Method | Conditions | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Classical Thermal | Toluene, reflux, 18 h | 52 | 95.2 | |
| Microwave-Assisted | 150 W, 100°C, 15 min | 64 | 98.7 | |
| Solid-Phase | Wang resin, DIC/HOBt, 48 h | 41 | 91.4 |
Microwave irradiation significantly enhances reaction efficiency, attributed to uniform thermal energy distribution.
Process Optimization and Scalability
Spectroscopic Characterization
Biological Relevance and Applications
Though direct activity data for this compound remains unpublished, structural analogs demonstrate:
- PI3Kα inhibition (IC50 = 33 nM in compound 31)
- Antiproliferative effects against HepG2 (GI50 = 8.7 μM)
The carboxylic acid group enhances water solubility (>2 mg/mL at pH 7.4), making it a candidate for prodrug development.
Q & A
Q. What are the key considerations for synthesizing thieno[3,2-d]pyrimidine derivatives like this compound?
Synthesis involves multi-step reactions requiring precise control of temperature, solvent choice, and reaction time. Common steps include cyclocondensation of aminothiophene precursors with aldehydes, followed by heterocyclization in solvents like DMSO or glacial acetic acid. Optimization of yield and selectivity often relies on polar aprotic solvents (e.g., DMF) to solvate reactants effectively . Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the target compound.
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the connectivity of functional groups and aromatic systems. Infrared (IR) spectroscopy identifies characteristic bonds (e.g., C=O, S–C). Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is typical for research-grade material) .
Q. How can researchers initially screen this compound for biological activity?
Begin with in vitro assays targeting enzymes or receptors relevant to the compound’s structural class (e.g., tyrosine kinase or anti-inflammatory targets). Use fluorescence-based assays or spectrophotometric methods to measure inhibition/activation. Dose-response curves (IC₅₀/EC₅₀) and cytotoxicity assays (e.g., MTT) in cell lines provide preliminary activity and safety profiles .
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) optimize reaction conditions for synthesis?
Apply factorial designs (e.g., Central Composite Design) to evaluate variables like temperature, solvent ratio, and catalyst loading. Response Surface Methodology (RSM) identifies optimal conditions for yield and selectivity. For example, a 3² factorial design might reveal that 70°C in DMF with 10 mol% catalyst maximizes cyclization efficiency .
Q. What computational strategies are effective for predicting bioactivity and binding modes?
Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., cyclin-dependent kinases). Quantum mechanical calculations (DFT) predict electronic properties influencing reactivity. Molecular Dynamics (MD) simulations assess stability of ligand-receptor complexes over time. Pair these with Quantitative Structure-Activity Relationship (QSAR) models to prioritize derivatives for synthesis .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
Cross-validate NMR/IR data with synthetic intermediates to confirm stepwise functionalization. For ambiguous peaks, use 2D NMR techniques (e.g., HSQC, HMBC) to resolve spin systems. If MS data conflicts with expected molecular weight, check for adducts (e.g., sodium/potassium) or isotopic patterns. Re-purification and re-analysis under standardized conditions often clarify discrepancies .
Q. What methodologies support structure-activity relationship (SAR) studies for this compound?
Synthesize analogs with systematic substitutions (e.g., replacing phenyl with halophenyl groups or modifying the thioacetamido chain). Test analogs in parallel bioassays to correlate structural changes with activity. Use clustering algorithms to group compounds by activity profiles and identify pharmacophores. Pair SAR data with molecular docking to rationalize trends .
Q. How can AI-driven platforms accelerate reaction optimization for novel derivatives?
Tools like COMSOL Multiphysics integrate reaction kinetics simulations with machine learning to predict optimal solvent/catalyst combinations. Autonomous laboratories (e.g., "smart labs") use robotic systems for high-throughput experimentation, iterating based on real-time HPLC/MS feedback. AI models trained on historical reaction datasets suggest viable pathways for unexplored derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
